4-{[(2,4-Dioxo-3,4-dihydropyrimidin-1(2h)-yl)acetyl]amino}benzoic acid

Drug design SAR bioisosterism

4-{[(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetyl]amino}benzoic acid (CAS 4113-88-6), molecular formula C13H11N3O5 and molecular weight 289.24 g/mol, is a synthetic conjugate that covalently bridges a uracil (pyrimidine-2,4-dione) moiety to a 4-aminobenzoic acid (PABA) residue via an acetamide linker. It belongs to the broader class of uracil–benzoic acid hybrid molecules, which are explored as pharmacologically relevant scaffolds, notably in the design of dipeptidyl peptidase-4 (DPP-4) inhibitors and nucleotide metabolism modulators.

Molecular Formula C13H11N3O5
Molecular Weight 289.24 g/mol
CAS No. 4113-88-6
Cat. No. B12919322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{[(2,4-Dioxo-3,4-dihydropyrimidin-1(2h)-yl)acetyl]amino}benzoic acid
CAS4113-88-6
Molecular FormulaC13H11N3O5
Molecular Weight289.24 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)O)NC(=O)CN2C=CC(=O)NC2=O
InChIInChI=1S/C13H11N3O5/c17-10-5-6-16(13(21)15-10)7-11(18)14-9-3-1-8(2-4-9)12(19)20/h1-6H,7H2,(H,14,18)(H,19,20)(H,15,17,21)
InChIKeyDJYJFGUFSNSDLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-{[(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetyl]amino}benzoic acid (CAS 4113-88-6): Chemical Identity and Compound Class


4-{[(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetyl]amino}benzoic acid (CAS 4113-88-6), molecular formula C13H11N3O5 and molecular weight 289.24 g/mol, is a synthetic conjugate that covalently bridges a uracil (pyrimidine-2,4-dione) moiety to a 4-aminobenzoic acid (PABA) residue via an acetamide linker . It belongs to the broader class of uracil–benzoic acid hybrid molecules, which are explored as pharmacologically relevant scaffolds, notably in the design of dipeptidyl peptidase-4 (DPP-4) inhibitors and nucleotide metabolism modulators [1].

Why Generic Uracil–Benzoic Acid Analogs Cannot Substitute for CAS 4113-88-6 in Research and Industrial Applications


Although multiple uracil–benzoic acid derivatives exist, 4-{[(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetyl]amino}benzoic acid is structurally defined by the para-substitution of the carboxylic acid on the phenyl ring and the absence of additional ring substituents. Its closest analog, the 2-hydroxy derivative (CAS 4116-42-1), bears an ortho-hydroxyl group that introduces intramolecular hydrogen-bonding capability and alters the acid dissociation constant (pKa) of the benzoic acid moiety . These differences have direct consequences for aqueous solubility, ionization state at physiological pH, and target-binding geometry—meaning that the unsubstituted para-carboxy compound cannot be exchanged for the salicylic-acid-type analog without risking altered potency, selectivity, or pharmacokinetic behavior [1].

Product-Specific Quantitative Evidence: Measurable Differentiation of 4-{[(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetyl]amino}benzoic acid


Structural Differentiation from the 2-Hydroxy Analog (CAS 4116-42-1): Absence of Intramolecular H-Bond Confers Higher Carboxylic Acid Availability

CAS 4113-88-6 lacks the ortho-hydroxyl group present in its closest analog (CAS 4116-42-1). This structural difference eliminates intramolecular hydrogen bonding between the hydroxyl and the carboxylic acid, preserving the full hydrogen-bond donor capacity and Brønsted acidity of the –COOH group . In the analog, salicylic-acid-type intramolecular H-bonding partially masks the acid functionality, reducing its effective polarity and ionization .

Drug design SAR bioisosterism

Polar Surface Area (PSA) Advantage Over 2-Hydroxy Analog for Membrane Permeability Predictions

The target compound has a calculated polar surface area (PSA) of 121.26 Ų , which is lower than the 2-hydroxy analog (CAS 4116-42-1, estimated PSA ≈ 141.5 Ų due to the additional hydroxyl oxygen). This difference of approximately 20 Ų directly affects predicted passive membrane permeability, as molecules with PSA < 140 Ų are more likely to cross biological membranes [1].

ADME drug-likeness permeability

Density and Refractive Index Characterization: Physical Property Differentiation from Generic Uracil and PABA Building Blocks

CAS 4113-88-6 has a reported density of 1.515 g/cm³ and refractive index of 1.662 . These values are substantially higher than those of its constituent building blocks—uracil (density ~1.46 g/cm³) and 4-aminobenzoic acid (density ~1.37 g/cm³)—reflecting the increased molecular weight and polarizability resulting from covalent conjugation via the acetamide linker [1].

Physicochemical characterization quality control procurement specification

In-Class DPP-4 Inhibitory Potential: Structural Scaffold Congruence with Nanomolar-Active Uracil–Benzoic Acid Series

The uracil–benzoic acid scaffold to which CAS 4113-88-6 belongs has been identified as a productive template for low nanomolar DPP-4 inhibitors. In the 2021 SAR study by Li et al., uracil-based benzoic acid derivatives achieved IC50 values as low as 1.6 nM against human DPP-4, with the carboxylic acid moiety identified as a critical pharmacophoric element for potency [1]. However, quantitative DPP-4 inhibition data specific to CAS 4113-88-6 itself (i.e., the unsubstituted parent acid) have not been reported in the peer-reviewed literature to date.

DPP-4 inhibition type 2 diabetes SAR

Optimal Research and Industrial Application Scenarios for 4-{[(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetyl]amino}benzoic acid (CAS 4113-88-6)


Medicinal Chemistry Reference Standard for Uracil–Benzoic Acid DPP-4 Inhibitor Scaffolds

CAS 4113-88-6 serves as the simplest, unadorned representative of the uracil–benzoic acid DPP-4 inhibitor scaffold class. Its para-carboxylic acid, free of additional ring substituents, makes it an ideal reference compound for establishing baseline activity and physicochemical properties in SAR campaigns. Procurement as an analytical reference standard (confirmed purity ≥98% by HPLC ) enables consistent assay normalization across compound series.

Synthetic Intermediates for Amide-Coupled Nucleoside Analog Libraries

The carboxylic acid group of CAS 4113-88-6 provides a reactive handle for amide bond formation with various amine-containing building blocks, enabling the generation of diverse nucleoside analog libraries. This application is supported by the compound's structural similarity to uracil—the nucleobase recognized by thymidine phosphorylase and dUTPase enzymes—making it a logical starting point for designing nucleotide metabolism modulators [1].

Physicochemical Property Benchmarking in Preformulation Studies

With a density of 1.515 g/cm³, PSA of 121.26 Ų, and molecular weight of 289.24 g/mol , CAS 4113-88-6 falls within favorable drug-like property ranges (PSA < 140 Ų; MW < 500 Da [2]). It can be used as a benchmark compound for comparative solubility, permeability, and ionization profiling against its ester prodrugs or more substituted analogs in preformulation development.

Quote Request

Request a Quote for 4-{[(2,4-Dioxo-3,4-dihydropyrimidin-1(2h)-yl)acetyl]amino}benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.